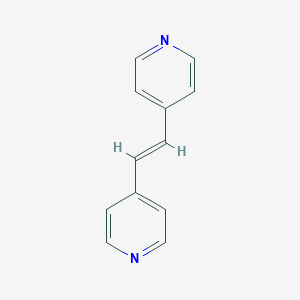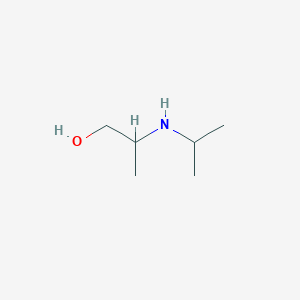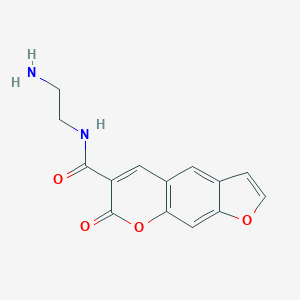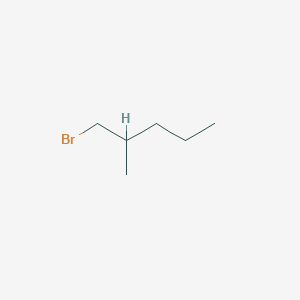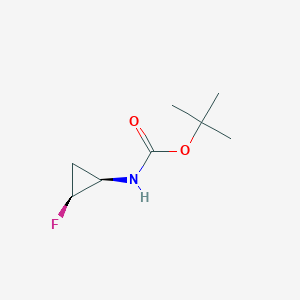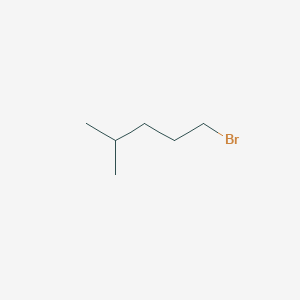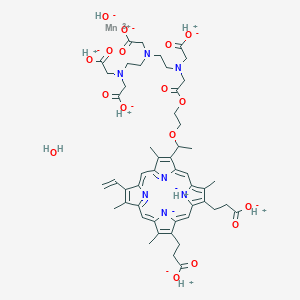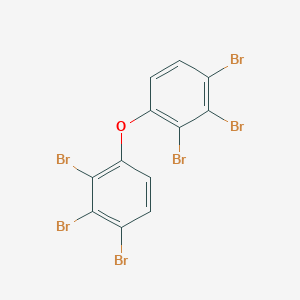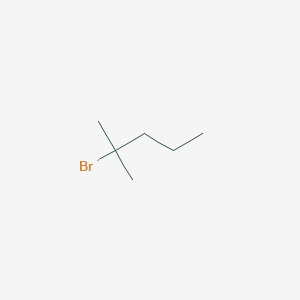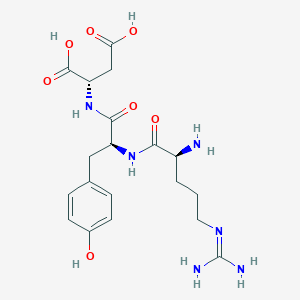![molecular formula C11H9NO B146096 3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 3744-82-9](/img/structure/B146096.png)
3,4-dihydrobenzo[cd]indol-5(1H)-one
Overview
Description
3,4-Dihydrobenzo[cd]indol-5(1H)-one is a heterocyclic compound that belongs to the indole family. Indoles are known for their aromatic and heterocyclic nature, featuring a fused combination of a six-membered benzene ring and a five-membered pyrrole ring.
Mechanism of Action
Target of Action
The primary target of 3,4-dihydrobenzo[cd]indol-5(1H)-one is Atg4B , an autophagy-related protein . Autophagy is a cellular process that degrades and recycles cellular components, and Atg4B plays a crucial role in this process. The compound acts as an inhibitor of Atg4B .
Mode of Action
It is known to interact with its target, atg4b, and inhibit its function . This interaction and the resulting changes in cellular processes could be responsible for the compound’s observed effects.
Biochemical Pathways
The compound affects the autophagy pathway by inhibiting Atg4B . Autophagy is a critical pathway for maintaining cellular homeostasis, and disruption of this pathway can have various downstream effects, including impacts on cell survival and proliferation.
Result of Action
The inhibition of Atg4B by this compound can disrupt autophagy, which may lead to various molecular and cellular effects. For instance, it can affect cell survival and proliferation . .
Biochemical Analysis
Biochemical Properties
3,4-Dihydrobenzo[cd]indol-5(1H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to have potential inhibitory effects on TNF-α, a cytokine involved in systemic inflammation .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to have potential anti-tumor activity, showing moderate to excellent antiproliferative activity against cancer cells such as Hela, A549, HepG2, and MCF-7 cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function .
Metabolic Pathways
It is known that indole compounds, which this compound is a part of, are involved in tryptophan metabolism .
Preparation Methods
The synthesis of 3,4-dihydrobenzo[cd]indol-5(1H)-one typically involves multi-step synthetic routes. One common method includes the aminolysis of naphthalic anhydride to form benzo[cd]indol-2(1H)-one, followed by further chemical modifications . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
3,4-Dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dihydrobenzo[cd]indol-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,4-Dihydrobenzo[cd]indol-5(1H)-one can be compared with other indole derivatives, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Indole-6-sulfonamide: Studied for its TNF-α inhibitory properties.
Indole-3-carbinol: A naturally occurring compound with anti-cancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with molecular targets and the potential for diverse biological activities .
Properties
IUPAC Name |
3,4-dihydro-1H-benzo[cd]indol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVDGQDGNZJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C1=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Uhle's Ketone in organic synthesis?
A1: Uhle's Ketone serves as a crucial building block, or synthon, in the synthesis of more complex molecules, particularly ergolines. Ergolines are a class of compounds with diverse biological activities, including some found in medications.
Q2: How does the structure of Uhle's Ketone lend itself to the formation of quinone methides?
A2: Uhle's Ketone readily reacts with aromatic aldehydes under basic conditions. This reaction forms 4-arylmethylene-3,4-dihydrobenz[cd]indol-5(1H)-ones, which can further convert to 4-benzylbenz[cd]indol-5(1H)-ones in the presence of acid. Spectroscopic analysis suggests that these 4-benzylbenz[cd]indol-5(1H)-ones exist predominantly in their uncharged quinone methide form rather than the zwitterionic form in solution.
Q3: Can you describe a novel approach to synthesizing Uhle's Ketone and its derivatives?
A3: One efficient method involves a novel decarboxylation of indole-2-carboxylates. This strategy allows for the synthesis of both Uhle's Ketone and its 6-methoxy derivative, 3,4-dihydro-6-methoxybenz[cd]indol-5(1H)-one (6-methoxy-Uhle's ketone).
Q4: What are some alternative synthetic routes to producing Uhle's Ketone on a larger scale?
A4: A practical large-scale synthesis of Uhle's Ketone starts from 3-amino-4-chlorobenzoic acid. This process involves the preparation of 4-carboxyindole-3-propionic acid (9), which can be achieved through several synthetic steps. A crucial step for large-scale production involves the thermal decarboxylation of 2,4-dicarboxyindole-3-propionic acid (8) under aqueous alkaline conditions to yield 4-carboxyindole-3-propionic acid (9). Cyclization of (9) then yields Uhle's Ketone (1).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


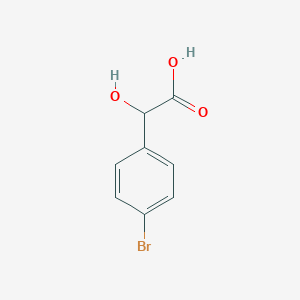
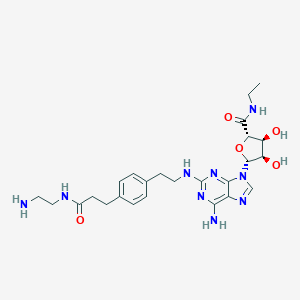
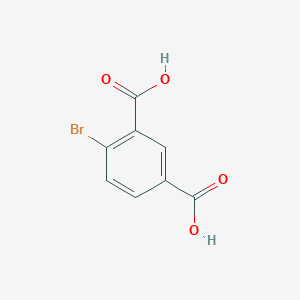
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
